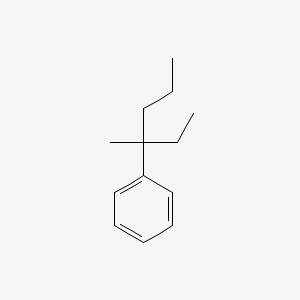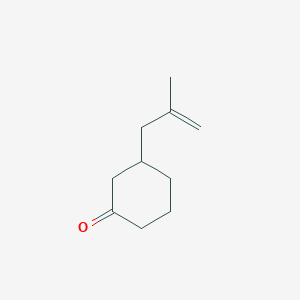
3-(2-Methylprop-2-en-1-yl)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylprop-2-en-1-yl)cyclohexan-1-one is an organic compound with a unique structure that includes a cyclohexane ring substituted with a 2-methylprop-2-en-1-yl group and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylprop-2-en-1-yl)cyclohexan-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For example, the cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid can yield the desired compound . Another method involves the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that ensure high yield and purity. The use of vanadium catalysts and hydrogen peroxide for the catalytic oxidation of cyclohexene is one such method . These methods are designed to be scalable and cost-effective for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methylprop-2-en-1-yl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Applications De Recherche Scientifique
3-(2-Methylprop-2-en-1-yl)cyclohexan-1-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industrial Applications: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Methylprop-2-en-1-yl)cyclohexan-1-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the alkene moiety can undergo electrophilic addition. These interactions are crucial for its reactivity and applications in synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexenone: A similar compound with a cyclohexane ring and a ketone group but without the 2-methylprop-2-en-1-yl substitution.
3-Methyl-2-cyclohexen-1-one: Another related compound with a methyl group on the cyclohexane ring.
Uniqueness
3-(2-Methylprop-2-en-1-yl)cyclohexan-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other cyclohexanone derivatives. This uniqueness makes it valuable for specialized applications in organic synthesis and industrial chemistry.
Propriétés
Numéro CAS |
937-44-0 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
3-(2-methylprop-2-enyl)cyclohexan-1-one |
InChI |
InChI=1S/C10H16O/c1-8(2)6-9-4-3-5-10(11)7-9/h9H,1,3-7H2,2H3 |
Clé InChI |
ZQAMIZCYCZELLA-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CC1CCCC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


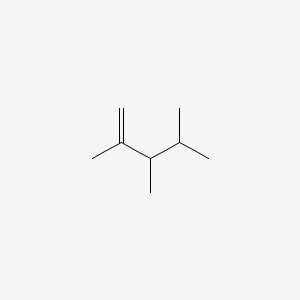
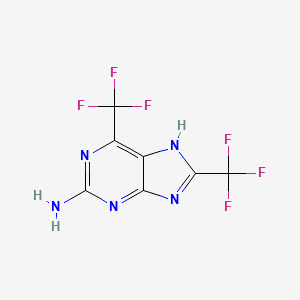
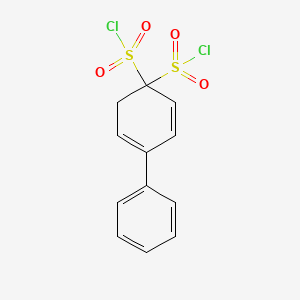
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; sulfuric acid; dihydrate](/img/structure/B14754484.png)
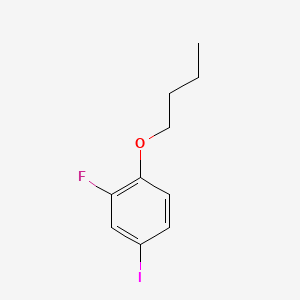
![[(9R,10R)-8,8-dimethyl-10-(2-methylpropanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate](/img/structure/B14754492.png)
![[(1'R,2R,3'Z,5'R,7'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B14754498.png)
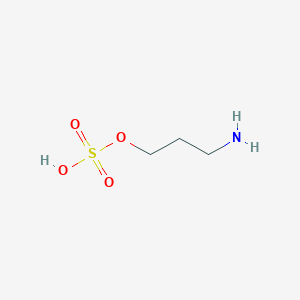
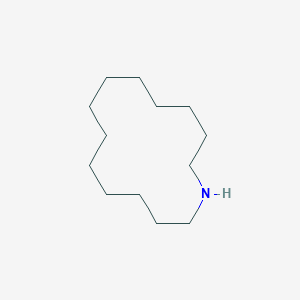
![7-Methylidenebicyclo[2.2.1]hept-2-ene](/img/structure/B14754519.png)
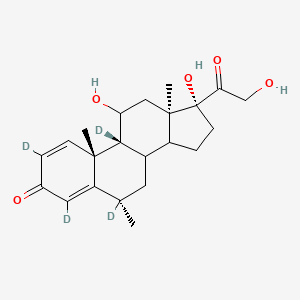

![Naphtho[2,3-g]quinazoline](/img/structure/B14754529.png)
